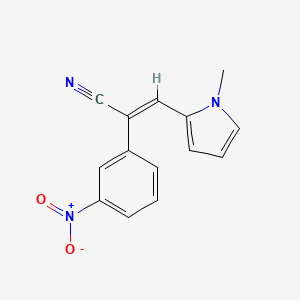![molecular formula C16H20N4O B5295345 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)
2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the μ-opioid receptor and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. When 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of the release of neurotransmitters that are involved in pain signaling.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide has a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, which are mediated by its activation of the μ-opioid receptor. 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide has also been shown to have sedative and anxiolytic effects, which may be mediated by its effects on other neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide in lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to specifically target this receptor and study its effects on pain signaling and other physiological processes. However, one limitation of using 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide is its potential for abuse. As a potent agonist of the μ-opioid receptor, 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide has the potential to produce addictive effects in humans.
Direcciones Futuras
There are several potential future directions for research on 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide. One area of interest is the development of new analogs of 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide that may have improved selectivity and potency for the μ-opioid receptor. Another area of interest is the study of the long-term effects of 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide on the brain and other physiological systems. Additionally, there is potential for the use of 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide in the development of new treatments for addiction and depression.
In conclusion, 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective agonist activity for the μ-opioid receptor has led to its investigation for its effects on pain signaling, addiction, and depression. While there are potential advantages and limitations for lab experiments using 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide, its potential for future directions in research makes it an important area of study in the field of pharmacology.
Métodos De Síntesis
The synthesis of 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate products. The first step involves the preparation of 6-methyl-3-pyridazinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then coupled with 4-aminophenylpropan-2-amine to form the intermediate product, which is then treated with 2,2-dimethylpropanamide to yield 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on the central nervous system, including analgesia, sedation, and euphoria. 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide has also been shown to have potential applications in the treatment of addiction and depression.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-5-10-14(20-19-11)17-12-6-8-13(9-7-12)18-15(21)16(2,3)4/h5-10H,1-4H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIOOKKXVHSCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5295311.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5295327.png)
![2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)


![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)
![N~1~,N~1~-diethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5295368.png)